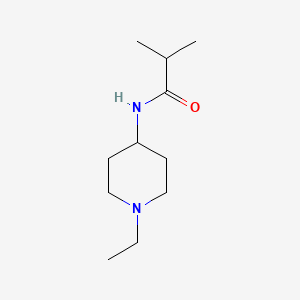![molecular formula C15H21NO5 B5232344 1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B5232344.png)
1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate, also known as MPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by Eli Lilly and Company and has since been used extensively in scientific research to investigate the role of mGluR5 in various physiological and pathological conditions.
Wirkmechanismus
1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activity of mGluR5, 1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate reduces the release of glutamate, which is the primary excitatory neurotransmitter in the brain. This results in a decrease in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects
1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate has been shown to have a range of biochemical and physiological effects, including reducing seizure activity, improving cognitive function, and reducing symptoms of anxiety and depression. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate in lab experiments is its selectivity for mGluR5, which allows for specific modulation of glutamatergic neurotransmission. However, 1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate has limited solubility in water and requires the use of organic solvents for administration, which can complicate experimental design and interpretation.
Zukünftige Richtungen
There are several potential future directions for research involving 1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate, including investigating its effects on other neurological conditions such as Alzheimer's disease and multiple sclerosis, as well as exploring its potential as a therapeutic agent for these conditions. Additionally, further research is needed to fully understand the mechanisms underlying the effects of 1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate on synaptic plasticity and neuronal excitability.
Synthesemethoden
The synthesis of 1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate involves the reaction of 1-(4-methylphenyl)-2-nitroethylene with 1-(2-pyrrolidinyl)ethanone in the presence of palladium on carbon as a catalyst. The resulting nitrostyrene intermediate is then reduced with hydrogen gas over palladium to yield 1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate as an oxalate salt.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological conditions, including addiction, anxiety, depression, epilepsy, Parkinson's disease, and schizophrenia. It has been shown to modulate glutamatergic neurotransmission and affect synaptic plasticity, which are important mechanisms underlying learning and memory.
Eigenschaften
IUPAC Name |
1-[2-(4-methylphenoxy)ethyl]pyrrolidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.C2H2O4/c1-12-4-6-13(7-5-12)15-11-10-14-8-2-3-9-14;3-1(4)2(5)6/h4-7H,2-3,8-11H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPSRYLBTSTIBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2CCCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198277 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[2-(4-Methylphenoxy)ethyl]pyrrolidine oxalate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B5232279.png)

![ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate](/img/structure/B5232291.png)
![2,5-dimethoxy-N'-[1-(3,4,5-trimethoxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5232297.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide](/img/structure/B5232299.png)
![5-chloro-2-(ethylthio)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-pyrimidinecarboxamide](/img/structure/B5232307.png)


![2-(allylthio)-7-benzyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5232341.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5232347.png)

